molecular formula C12H8F3N B7837884 3',4,5-Trifluorobiphenyl-2-amine

3',4,5-Trifluorobiphenyl-2-amine

Cat. No.: B7837884
M. Wt: 223.19 g/mol
InChI Key: FFHLPOQOXHVCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4,5-Trifluorobiphenyl-2-amine ( 915416-45-4) is a high-purity biphenyl derivative of significant importance in agricultural chemistry research and development. Its primary research value lies in its role as a key chemical intermediate in the synthesis of the broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, Fluxapyroxad . Fluxapyroxad functions by inhibiting succinate dehydrogenase in complex II of the mitochondrial respiratory chain within target fungi, leading to the disruption of cellular energy production and ultimately inhibiting spore germination and mycelial growth . The compound presents as a white to off-white solid powder and is characterized by a molecular formula of C12H8F3N and a molecular weight of 223.19 g/mol . Beyond its principal application in creating novel crop protection agents, this amine is also utilized as a versatile building block in organic synthesis , medicinal chemistry for the preparation of biologically active molecules, and in materials science as a dopant in the synthesis of semiconductors and other electronic materials . The synthetic routes for this compound have been optimized for industrial-scale production, focusing on high yield and operational simplicity . This product is provided with a minimum purity of 95% and is intended for research use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4,5-difluoro-2-(3-fluorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)9-5-10(14)11(15)6-12(9)16/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHLPOQOXHVCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

3',4',5-Trifluorobiphenyl-2-amine serves as a vital building block in organic synthesis. Its unique fluorine substituents allow for the development of complex organic molecules with enhanced properties.

Research indicates that this compound may exhibit significant biological activities, making it a candidate for further investigation in medicinal chemistry. Its interactions with biomolecules could lead to the development of new therapeutic agents.

Pharmaceutical Development

Case Study 1: Fluxapyroxad Synthesis

Fluxapyroxad is synthesized using 3',4',5-trifluorobiphenyl-2-amine as a key intermediate. This fungicide has shown effectiveness against various fungal pathogens affecting crops like grains and soybeans. The synthesis involves multiple steps including nitration, reduction, and final coupling reactions to achieve high yields .

Case Study 2: Medicinal Chemistry Applications

In recent studies, researchers have investigated the potential of 3',4',5-trifluorobiphenyl-2-amine derivatives as inhibitors of specific enzymes related to cancer pathways. Preliminary results indicate promising activity that warrants further exploration in drug development .

Comparison with Similar Compounds

Structural and Chemical Properties

The structural and electronic differences between 3',4,5-Trifluorobiphenyl-2-amine and its analogs are critical to their reactivity and applications. Below is a comparative analysis with 3',4'-Difluorobiphenyl-2-amine (CAS: 873056-62-3), a closely related compound:

Property This compound 3',4'-Difluorobiphenyl-2-amine
Molecular Formula C₁₂H₈F₃N C₁₂H₉F₂N
Molecular Weight (g/mol) 223.194 205.21
Fluorine Substitution 3', 4', 5' 3', 4'
LogP (Predicted) 3.93 Not reported
Primary Applications Pharmaceutical intermediates Analytical method development, QC for ANDA

Key Observations :

  • Electronic Effects : The trifluoro compound’s stronger electron-deficient nature may favor its use in reactions requiring deactivated aromatic systems, such as Buchwald-Hartwig aminations .
Pharmaceutical Relevance

Fluorinated biphenyl amines are pivotal in drug design due to their ability to modulate pharmacokinetic properties. For example:

  • The trifluoro derivative’s enhanced lipophilicity (LogP = 3.93) suggests improved membrane permeability, a desirable trait in central nervous system (CNS) drug candidates .
  • The difluoro analog’s lower molecular weight may reduce off-target interactions, making it suitable for fragment-based drug discovery .
Analytical and Regulatory Use
  • 3',4'-Difluorobiphenyl-2-amine is validated for compliance with ICH guidelines in impurity profiling, ensuring drug safety .

Q & A

Q. Q1. What are the established synthetic routes for 3',4,5-Trifluorobiphenyl-2-amine, and how do their yields compare?

A: Two primary synthetic routes are documented:

  • Route 1: Reacting 3,4,5-trifluorophenylmagnesium bromide with 2-aminophenylboronic acid derivatives under Suzuki-Miyaura coupling conditions, yielding ~80% .
  • Route 2: Utilizing Ullmann coupling between 2-chloroaniline and 3,4,5-trifluorophenylboronic acid, achieving ~65% yield .
    Methodological considerations include catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions) and solvent optimization (e.g., toluene/water mixtures). Lower yields in Route 2 are attributed to steric hindrance from the trifluorophenyl group.

Q. Q2. What analytical techniques are critical for characterizing this compound?

A: Key techniques include:

  • NMR Spectroscopy: ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for amine proton identification .
  • Mass Spectrometry (HRMS): To validate molecular weight and fragmentation patterns.
  • X-ray Crystallography: For resolving structural ambiguities, particularly in confirming biphenyl planarity and fluorine spatial arrangement .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in reported reaction kinetics for fluorinated biphenylamine derivatives?

A: Contradictions often arise from solvent polarity effects or competing reaction pathways. To resolve these:

  • Kinetic Isotope Effect (KIE) Studies: Differentiate between rate-limiting steps (e.g., nucleophilic substitution vs. radical pathways).
  • Computational Modeling: Use DFT calculations to map energy barriers for alternative mechanisms .
  • In Situ Monitoring: Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation .

Q. Q4. What strategies optimize regioselectivity in further functionalization of this compound?

A: Fluorine’s electron-withdrawing nature directs electrophilic substitution to the para position of the amine. To enhance regioselectivity:

  • Directed Ortho-Metalation: Use tert-butyllithium with TMEDA to deprotonate the amine, enabling selective functionalization at the ortho position .
  • Protection/Deprotection: Temporarily protect the amine with acetyl groups to redirect reactivity to fluorine-bearing rings .

Q. Q5. How can ecological risks of this compound be assessed in environmental toxicity studies?

A: Key methodologies include:

  • OECD 301D Biodegradation Test: To evaluate persistence in aquatic systems.
  • Daphnia magna Acute Toxicity Assays: Measure EC₅₀ values for aquatic toxicity .
  • QSAR Modeling: Predict bioaccumulation potential using logP values (experimental logP ≈ 2.8) .

Methodological Best Practices

Q. Q6. What safety protocols are essential when handling this compound in the lab?

A:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, as fluorinated amines may release toxic vapors at elevated temperatures .
  • Spill Management: Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Q. Q7. How should researchers validate purity for this compound in pharmacological studies?

A:

  • HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to detect impurities.
  • Elemental Analysis: Confirm C/F/N ratios within ±0.3% of theoretical values .
  • DSC/TGA: Assess thermal stability and melting point consistency to rule out polymorphic impurities .

Data Interpretation Challenges

Q. Q8. How to reconcile discrepancies in reported fluorescence properties of fluorinated biphenylamines?

A: Variations in quantum yields may stem from aggregation-caused quenching (ACQ) or solvent polarity. Mitigation strategies:

  • Solvent Screening: Test in aprotic solvents (e.g., DCM) to minimize hydrogen bonding interference .
  • Concentration-Dependent Studies: Identify ACQ thresholds using fluorescence spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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